

# BIIB129 IUPAC name and chemical properties.

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## Compound of Interest

Compound Name: *BIIB129*

Cat. No.: *B12367742*

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An In-depth Technical Guide to **BIIB129**: A Covalent BTK Inhibitor

This technical guide provides a comprehensive overview of **BIIB129**, a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK). It is intended for researchers, scientists, and professionals in drug development interested in the chemical properties, mechanism of action, and preclinical data of this compound, which is under investigation for the treatment of multiple sclerosis (MS).

## Core Chemical Identity and Properties

**BIIB129** is a structurally distinct small molecule designed for high selectivity and central nervous system (CNS) penetration.<sup>[1][2][3]</sup> Its chemical nomenclature and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of **BIIB129**

Property	Value	Reference(s)
IUPAC Name	N-methyl-N-[cis-3-methyl-3-[[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxy]cyclobutyl]-2-propenamide	[4]
Alternate IUPAC Name	N-Methyl-N-[(1s,3s)-3-methyl-3-[[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxy]cyclobutyl]prop-2-enamide	[5]
CAS Number	2770960-52-4	[4][5]
Molecular Formula	C <sub>19</sub> H <sub>22</sub> N <sub>6</sub> O <sub>2</sub>	[4][5]
Molecular Weight	366.42 g/mol	[3][5]
Appearance	Solid	[4][5]
Solubility	DMSO: ≥ 10 mg/mL; Ethanol: Sparingly soluble (1-10 mg/mL)	[4]
SMILES	C--INVALID-LINK--(C1)OC2=NC(C(C=N3)=CN3C)=CN4C2=CC=N4	[4]
InChI Key	WBFSPPOPIJCLF-DHFPXDALSA-N	[4][5]

## Mechanism of Action and Signaling Pathway

**BIIB129** is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a critical signaling protein in B cells and myeloid cells.[1][2]

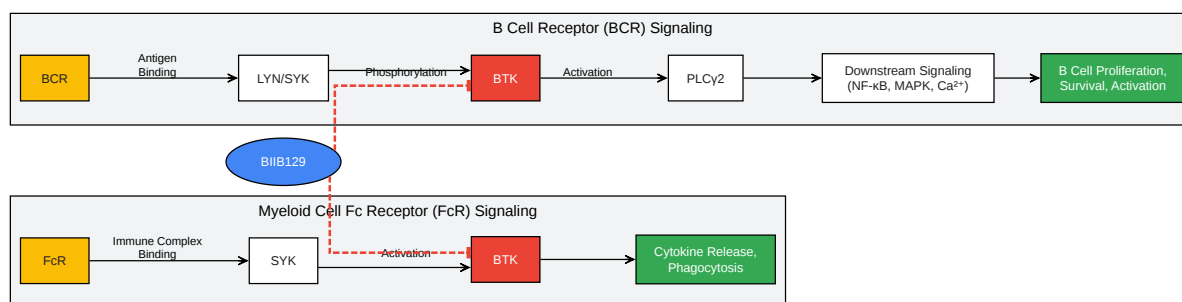
The molecule acts by forming an irreversible covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme.[1][6] This covalent binding

permanently inactivates the kinase, blocking its downstream signaling functions.

BTK plays a crucial role in:

- **B Cell Receptor (BCR) Signaling:** It is essential for B cell development, differentiation, and activation.<sup>[1][7]</sup> Inhibition of BTK is expected to block the proliferation and effector functions of B cells.<sup>[1]</sup>
- **Myeloid Cell Activation:** In innate immune cells like microglia, macrophages, and monocytes, BTK is involved in Fc receptor (FcR) signaling, which leads to the secretion of cytokines and other inflammatory responses.<sup>[1]</sup>

By inhibiting BTK in both B cells and myeloid cells within the periphery and the CNS, **BIIB129** is proposed to reduce the chronic neuroinflammation that drives neurodegeneration in multiple sclerosis.<sup>[1][8]</sup>



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Simplified BTK signaling pathways in B cells and myeloid cells and the inhibitory action of **BIIB129**.

## Preclinical Biological Activity

**BIIB129** has demonstrated potent and selective inhibitory activity in both cellular and in vivo models. Its efficacy is attributed to its covalent mechanism, which leads to sustained target engagement.

Table 2: Preclinical Efficacy and Selectivity of **BIIB129**

Assay / Model	Endpoint	Value	Reference(s)
Cellular Activity			
Human Whole Blood CD69 Activation Assay	IC <sub>50</sub>	7.9 nM	[4]
In Vivo Activity			
Anti-MOG Antibody-Induced Microglia Activation (Mice)	ED <sub>50</sub>	1.5 mg/kg	[4]
Selectivity			
Kinase Panel Screen (vs. 403 kinases)	% Inhib.	Selective at 1 µM	[4]

## Experimental Protocols

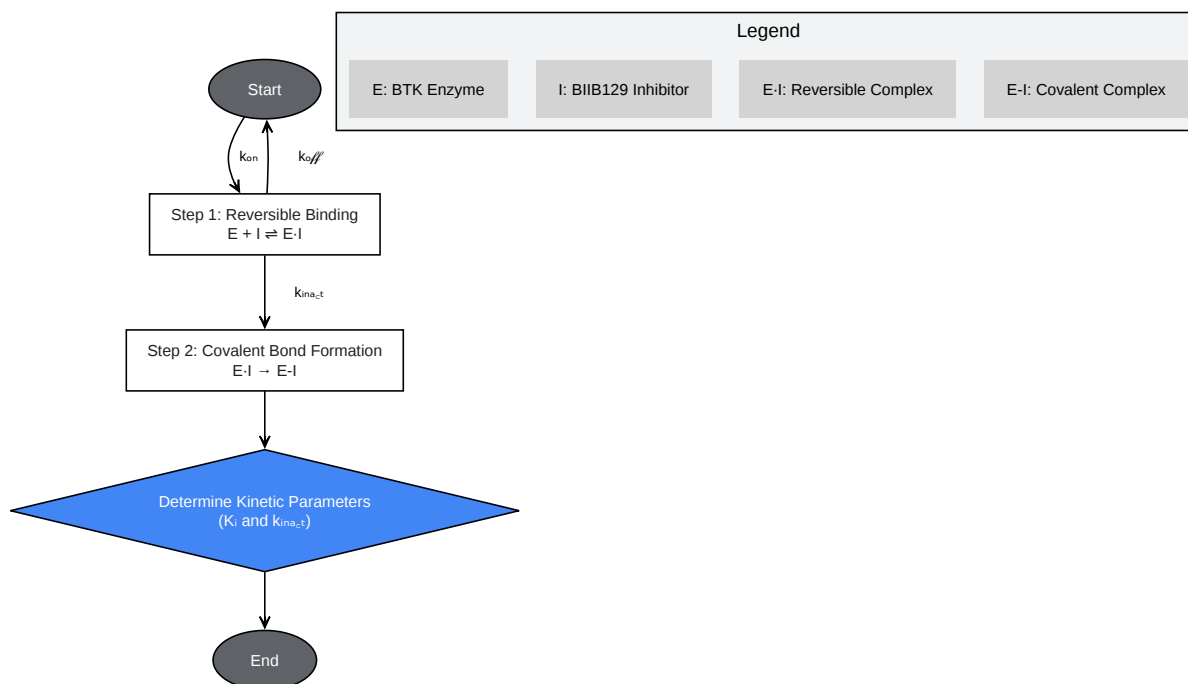
The characterization of **BIIB129** involved several key assays to determine its potency, mechanism, and in vivo efficacy. The methodologies for these experiments are detailed below.

### Continuous-Read Kinetic Enzyme Assay

To elucidate the two-step covalent binding mechanism, a continuous-read kinetic enzyme assay was developed to measure both the initial reversible binding ( $K_i$ ) and the subsequent rate of irreversible inactivation ( $k_{inact}$ ).

- Principle: This assay continuously monitors the enzymatic activity of BTK over time in the presence of the inhibitor. The rate of activity loss is used to calculate the kinetic parameters.
- Methodology:

- Recombinant BTK enzyme is incubated with a suitable substrate that produces a detectable signal (e.g., fluorescence) upon phosphorylation.
- **BIIB129** is added at various concentrations to initiate the reaction.
- The reaction progress is monitored in real-time using a plate reader.
- The resulting kinetic data are fitted to a model for covalent inhibition to determine the  $K_i$  and  $k_{\text{ina,t}}$  values.



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Logical workflow of the two-step covalent inhibition mechanism measured by kinetic assays.

## Human Whole Blood CD69 Activation Assay (IC<sub>50</sub> Determination)

This assay measures the potency of **BIIB129** in a physiologically relevant ex vivo setting.

- Principle: CD69 is an early activation marker on the surface of lymphocytes. The assay quantifies the ability of **BIIB129** to inhibit the anti-IgD-induced expression of CD69 on B cells in whole blood.
- Methodology:
  - Freshly collected human whole blood is treated with a range of **BIIB129** concentrations.
  - B cells are stimulated with an anti-IgD antibody to induce activation via the BCR pathway.
  - After incubation, red blood cells are lysed.
  - The expression of CD69 on the B cell surface is quantified using flow cytometry with fluorescently labeled antibodies against B cell markers (e.g., CD19) and CD69.
  - The concentration of **BIIB129** that causes 50% inhibition of CD69 expression (IC<sub>50</sub>) is calculated.

## In Vivo Microglia Activation Model (ED<sub>50</sub> Determination)

This animal model assesses the ability of **BIIB129** to engage its target in the CNS and produce a pharmacodynamic effect.

- Principle: The model uses anti-myelin oligodendrocyte glycoprotein (MOG) antibodies to induce the activation of microglia, the resident immune cells of the CNS. The efficacy of **BIIB129** is measured by its ability to suppress this activation.
- Methodology:
  - Mice are administered various doses of **BIIB129**.
  - Microglia activation is induced by the administration of anti-MOG antibodies.

- Brain tissue is collected, and the level of microglia activation is assessed using techniques such as immunohistochemistry or flow cytometry to measure specific activation markers.
- The dose of **BIIB129** that produces 50% of the maximal inhibitory effect (ED<sub>50</sub>) is determined.

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## References

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